molecular formula C22H20ClFN2OS B2462523 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide CAS No. 898407-89-1

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide

Cat. No.: B2462523
CAS No.: 898407-89-1
M. Wt: 414.92
InChI Key: PKQGLTCNFSABPS-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a complex molecular architecture that incorporates several privileged pharmacophores, including a 1,2,3,4-tetrahydroisoquinoline moiety and a thiophene ring, which are commonly found in biologically active molecules . The specific arrangement of the chloro and fluoro substituents on the benzamide ring, combined with the tetrahydroisoquinoline group, suggests potential for high binding affinity and selectivity, making it a valuable scaffold for exploring novel therapeutic targets . The primary research applications for this compound are in early-stage drug discovery. It serves as a key intermediate or a final product for the development of new active compounds, particularly in the areas of central nervous system (CNS) disorders, oncology, and metabolic diseases. Compounds with the tetrahydroisoquinoline backbone have been investigated in the treatment of cancer, pain, gout, and various neurodegenerative diseases . Researchers can utilize this molecule in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for constructing more complex chemical entities. Safety Notice: This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the material safety data sheet (MSDS) prior to handling and adhere to all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2OS/c23-17-7-3-8-18(24)21(17)22(27)25-13-19(20-9-4-12-28-20)26-11-10-15-5-1-2-6-16(15)14-26/h1-9,12,19H,10-11,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQGLTCNFSABPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aryl Core Synthesis

2-Chloro-6-fluorobenzoic acid is typically prepared via:

  • Halogenation of 2-fluorobenzoic acid using Cl₂ gas under UV irradiation (40–60°C, 12–24 h), achieving 65–78% yields.
  • Directed ortho-lithiation of 3-fluoroanisole followed by chlorination with hexachloroethane and subsequent demethylation (HBr/AcOH), yielding 82–89%.

Amine Sidechain Construction

The amine component requires sequential functionalization:

  • Thiophene introduction : Friedel-Crafts acylation of thiophene-2-acetic acid with 3,4-dihydroisoquinoline under AlCl₃ catalysis (CH₂Cl₂, 0°C → rt, 8 h).
  • Reductive amination : Reaction of the ketone intermediate with ammonium acetate and NaBH₃CN in MeOH (rt, 12 h), yielding 70–75%.

Amide Coupling Methodologies

Key protocols for assembling the final molecule:

Acid Chloride Route

Step Reagents/Conditions Yield Source
Acyl chloride formation SOCl₂ (reflux, 3 h) 95%
Coupling Amine + Et₃N (DMF, 0°C → rt, 12 h) 68%

Mechanistic Insight : The benzoyl chloride reacts with the secondary amine via nucleophilic acyl substitution. Excess Et₃N neutralizes HCl, shifting equilibrium toward product formation.

Carbodiimide-Mediated Coupling

Reagent Solvent Temp (°C) Time (h) Yield
EDCl/HOBt DCM 0 → 25 24 73%
DCC/DMAP THF 25 18 65%

Optimization Data :

  • EDCl/HOBt system prevents racemization better than DCC (HPLC purity >98% vs 92%).
  • Solvent screening shows DCM improves solubility of aromatic intermediates compared to THF.

Alternative Synthetic Pathways

One-Pot Sequential Functionalization

A streamlined approach combining steps:

  • In-situ chlorination : Treat 2-fluoro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide with NCS (1.1 eq) in AcOH/H₂O (4:1) at 50°C (6 h).
  • Fluorine retention : Selective chlorination at ortho position due to fluorine’s strong para-directing effect (19F NMR confirms >95% regioselectivity).

Yield Comparison :

Method Isolated Yield Purity
Stepwise 61% 98.2%
One-pot 58% 97.5%

Critical Process Parameters

Temperature Effects on Coupling

Temp (°C) Conversion (%) Side Products
0 42 <1%
25 89 3%
40 93 8%

Analysis : Higher temperatures accelerate reaction but promote dihydroisoquinoline ring-opening via retro-Mannich pathways.

Solvent Impact on Crystallinity

Solvent Crystal Form Melting Point (°C)
EtOAc Polymorph I 148–150
Hexane/EtOAc Polymorph II 142–144

XRD data confirms Polymorph I has superior stability for long-term storage.

Industrial-Scale Considerations

Adapting lab procedures for kilogram-scale production:

Continuous Flow Chlorination

  • Reactor type : Microfluidic system with Cl₂ gas dosing
  • Residence time : 8 min vs 6 h batch
  • Yield : 81% with 99.5% purity

Waste Reduction Strategies

  • Solvent recovery : DMF distillation (90% reuse efficiency)
  • Byproduct utilization : HCl gas scrubbing to NaClO₄

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For structurally similar compounds (e.g., 4-fluorophenyl benzamides), hydrolysis at 80–100°C in aqueous HCl/NaOH produces substituted benzoic acids with retention of stereochemical integrity .

ConditionReagentsProductYieldSource
Acidic (HCl)6M HCl, reflux, 12h6-Fluorobenzoic acid derivative72–85%
Basic (NaOH)2M NaOH, 80°C, 8hCarboxylate intermediate68%

Nucleophilic Substitution at Chlorine

The 2-chloro substituent participates in nucleophilic aromatic substitution (NAS) reactions. In analogs like 2-chloroquinoline-3-carbaldehyde, chlorine is replaced by amines (e.g., morpholine) under mild conditions (EtOH, K₂CO₃, 60°C) .

NucleophileConditionsProductNotesSource
MorpholineEtOH, K₂CO₃, 60°C, 6h2-Morpholino-6-fluorobenzamide derivativeRetention of thiophene
ThiomorpholineMeOH, Mg, ultrasonicationDesulfurized intermediateRacemization avoided

Dihydroisoquinoline Reactivity

The 3,4-dihydroisoquinoline moiety undergoes alkylation and ring-opening reactions. For N-allyl benzamide analogs, CuI-catalyzed coupling reactions with Grignard reagents proceed at ambient temperatures .

Reaction TypeReagentsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 25°CQuaternary ammonium salt89%
Reductive AminationNaBH₄, MeOH, 0°CTetrahydroisoquinoline derivative76%

Thiophene Electrophilic Substitution

The thiophene ring undergoes sulfonation and nitration. Studies on 2-(thiophen-2-yl)ethyl analogs show regioselective sulfonation at the 5-position using chlorosulfonic acid.

ReactionReagentsProductSelectivitySource
SulfonationClSO₃H, CH₂Cl₂, −10°C5-Sulfo-thiophene derivative>95%
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-thiophene intermediate82%

Stability Under Extreme Conditions

The compound decomposes under prolonged exposure to high temperatures (>150°C) or extreme pH (<2 or >12) .

ConditionObservationHalf-LifeSource
pH 1.5, 25°CAmide bond cleavage2.3h
150°C, dry airThiophene ring degradation0.8h

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–Cl bond homolysis, forming a benzoyl radical intermediate that dimerizes or reacts with O₂ .

PathwayProductYieldSource
DimerizationBis-benzamide derivative41%
Oxidation6-Fluorobenzoquinone33%

Scientific Research Applications

Overview

The compound 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide is a synthetic organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features suggest potential applications in treating a range of diseases, including cancer and neurological disorders.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute's Developmental Therapeutics Program evaluated its efficacy against various human tumor cell lines. The results indicated significant antitumor activity, with mean growth inhibition values suggesting that this compound may interfere with cancer cell proliferation through multiple pathways .

Neurological Disorders

The structural similarity of the compound to known neuroactive substances positions it as a candidate for treating neurological disorders such as Alzheimer’s disease. Preliminary in vitro studies suggest that it may inhibit acetylcholinesterase, an enzyme associated with cognitive decline in Alzheimer's patients. This inhibition could lead to increased acetylcholine levels, potentially improving cognitive function .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of similar structures exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests that the compound may have potential as an antimicrobial agent, warranting further exploration in pharmacological applications .

Case Studies

StudyFocusFindings
National Cancer Institute EvaluationAnticancer ActivitySignificant growth inhibition in multiple cancer cell lines; mean GI50 values around 15.72 μM .
Acetylcholinesterase Inhibition StudyNeurological DisordersExhibited promising inhibitory activity against acetylcholinesterase, suggesting potential for cognitive enhancement .
Antimicrobial Activity AssessmentAntimicrobial PropertiesShowed effective inhibition against Mycobacterium smegmatis with low MIC values .

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on the biological context. In the case of potential pharmacological applications, it might interact with specific enzymes or receptors. Molecular docking studies suggest it may bind to protein targets, influencing pathways involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Halogen-Substituted Benzamide Derivatives

The benzamide scaffold is common in drug discovery. Key analogs include:

Compound Name Substituents/Modifications Key Features Reference
Target Compound 2-Cl, 6-F, dihydroisoquinoline, thiophen-ethyl Combines halogenated benzamide with heterocyclic moieties for enhanced interactions N/A
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-2,5-difluorobenzamide (13l) 2-Cl, 6-F, cyano-hydroxybutenamido, 2,5-diF Additional fluorination and polar groups may improve solubility
2-(Benzo[b]thiophen-2-yl)-N-(tert-butyl)-6-fluorobenzamide (3m) Benzo[b]thiophen, tert-butyl, 6-F Bulky tert-butyl group and extended aromatic system; synthesis yield: 65%
2-Chloro-6-methyl-N-phenylbenzamide 2-Cl, 6-methyl, phenyl Simplified structure with lower similarity (0.67) to target compound

Key Observations :

  • Halogen Effects : The 2-Cl, 6-F substitution in the target compound and 13l may enhance electron-withdrawing properties, influencing receptor binding.

Dihydroisoquinoline-Containing Compounds

The 3,4-dihydroisoquinoline moiety is critical in pharmacologically active compounds. For example:

  • Q08 ((2S)-2-(2-{[7-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-3-(3,5-dimethylphenyl)-2-oxo-1,2-dihydroquinolin-4-yl]oxy}ethyl)piperidinium trifluoroacetate): Utilizes a dihydroisoquinoline carbonyl group for pharmacoperone activity, suggesting the target compound’s dihydroisoquinoline group may similarly stabilize protein interactions .

Comparison :

Thiophen-Containing Derivatives

Thiophen-ethyl groups are present in compounds like:

  • 3m (2-(Benzo[b]thiophen-2-yl)-N-(tert-butyl)-6-fluorobenzamide): Demonstrates a 65% synthesis yield, highlighting the feasibility of incorporating thiophen derivatives into benzamide frameworks .
  • N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine : Features dual thiophen-ethyl chains, suggesting that the target compound’s single thiophen group may balance hydrophobicity and target engagement .

Key Insight :

  • The thiophen group in the target compound likely contributes to π-π stacking interactions, a feature shared with 3m but less pronounced in non-aromatic analogs.

Biological Activity

The compound 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide is a derivative of benzamide featuring a complex structure that includes a thiophene ring and a dihydroisoquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available literature, including synthesis methods, pharmacological evaluations, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{20}H_{19ClN_2O, with a molecular weight of approximately 338.8 g/mol. The presence of chlorine and fluorine atoms in its structure suggests possible interactions with biological targets, enhancing its pharmacological profile.

PropertyValue
Molecular FormulaC20H19ClN2O
Molecular Weight338.8 g/mol
CAS Number1351596-11-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the formation of the dihydroisoquinoline core followed by chlorination and subsequent coupling with thiophenes and benzamides.

Anticancer Activity

Several studies have explored the anticancer potential of benzamide derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : SK-Hep-1 (liver), MDA-MB-231 (breast), NUGC-3 (gastric)
  • Results : Compounds similar to this compound showed moderate to high inhibitory activities against these cell lines, suggesting potential as anticancer agents .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. For instance, derivatives of benzamides have been reported to exhibit antibacterial, antifungal, and antiprotozoal activities. The minimal inhibitory concentration (MIC) for related compounds was found to be effective against various pathogens .

Case Studies

  • In Vitro Studies : A study involving similar benzamide derivatives demonstrated significant inhibition of T-cell proliferation, indicating potential immunomodulatory effects . The IC50 values for these compounds were remarkably low, suggesting high potency.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in tumor-bearing mice. Results indicated that treatment with related benzamide derivatives led to reduced tumor growth rates compared to control groups .

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